tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate
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Overview
Description
Scientific Research Applications
Synthesis and Drug Development Applications
Synthesis of p38 MAP Kinase Inhibitors
A key step in the development of a p38 MAP kinase inhibitor, useful for treating conditions like rheumatoid arthritis and psoriasis, involved the chemoselective Grignard addition of N-tert-butyl-4-chloro-piperidine to a naphthyridone N-oxide. This process highlights the utility of tert-butyl and piperidine derivatives in the synthesis of potential therapeutic agents (Chung et al., 2006).
Generation of Quinolinones
Ortho-lithiated tert-Bu N-arylcarbamates were treated with N-(trifluoroacetyl)piperidine to yield 2-(N-BOC-amino)aryl trifluoromethyl ketones. These intermediates were further processed to produce 4-trifluoromethyl-2-quinolinones, showcasing the role of tert-butyl carbamates in synthesizing structurally diverse quinolinones (Leroux et al., 2006).
Asymmetric Mannich Reaction
The asymmetric Mannich reaction involving tert-butyl phenyl(phenylsulfonyl)methylcarbamate demonstrates the use of carbamate derivatives in synthesizing chiral amino carbonyl compounds, crucial for drug development and synthesis of biologically active molecules (Yang et al., 2009).
Material Science Applications
Anion Exchange Membranes (AEMs)
Poly(arylene piperidinium)s, devoid of alkali-sensitive aryl ether bonds or benzylic sites, were synthesized and studied as AEMs for alkaline fuel cells. These materials demonstrated excellent alkaline stability and conductivity, showcasing the importance of piperidinium derivatives in energy-related applications (Olsson et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[[4-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-6-4-5-7-15(14)19/h4-7,20H,8-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQWWQVFLREYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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